z-d-Asp-ome

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

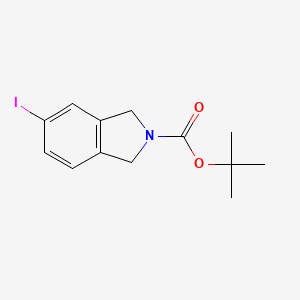

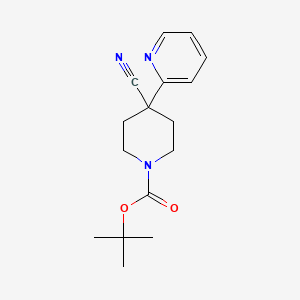

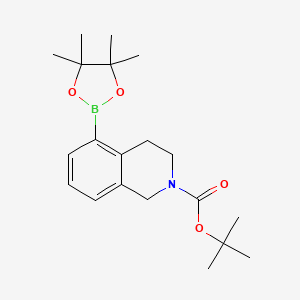

Z-D-Asp-OMe, also known as ®-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid, is a compound with the CAS Number 47087-37-6 . It has a molecular weight of 281.27 and is typically stored at room temperature . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of Z-D-Asp-OMe is C13H15NO6 . The InChI representation of the molecule is InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1 . The canonical SMILES representation is COC(=O)C@@HO)NC(=O)OCC1=CC=CC=C1 .Chemical Reactions Analysis

The isomerization of aspartic acid proceeds through the formation of a cyclic succinimide intermediate . The reaction involves equilibriums among four variants (L-Asp, L-isoAsp, D-Asp, D-IsoAsp) and two intermediates (L-succinimide and D-succinimide) .Physical And Chemical Properties Analysis

Z-D-Asp-OMe is a solid compound . It has a molecular weight of 281.27 and a molecular formula of C13H15NO6 . The compound is typically stored at room temperature .科学的研究の応用

Summary of the Application

Z-D-Asp-OMe, also known as Z-VAD-FMK, is a broad-spectrum caspase inhibitor . It has been evaluated for its efficiency in preventing follicle loss induced by ischemia/reperfusion injury after transplantation . This application is particularly relevant in the context of ovarian tissue transplantation, which is a procedure often performed to preserve fertility in women undergoing treatments that may harm their ovarian function .

Methods of Application

In the study, both in vitro and in vivo methods were used . In vitro, granulosa cells were exposed to hypoxic conditions, simulating early ischemia after ovarian tissue transplantation, and treated with Z-VAD-FMK (50 μM) . In vivo, cryopreserved human ovarian fragments were embedded in a collagen matrix containing or not Z-VAD-FMK (50 μM) and xenotransplanted on SCID mice ovaries for 3 days or 3 weeks .

Application in Immunology

Summary of the Application

Z-D-Asp-OMe, also known as Z-VAD-FMK, is a broad-spectrum caspase inhibitor . It plays a crucial role in the adaptive and innate immune systems, which are essential for the recognition and elimination of microbial pathogens .

Methods of Application

In the study, the role of Z-D-Asp-OMe in the activation of various signaling pathways induced by antigen receptors, pattern recognition receptors (PRRs), and inflammatory cytokine receptors was investigated .

Results or Outcomes

The results showed that Z-D-Asp-OMe plays a significant role in the activation of different transcriptional programs that provoke immune responses to eliminate invaded pathogens .

Application in Industrial Production of Aspartame

Summary of the Application

Z-D-Asp-OMe, also known as Z-VAD-FMK, has been used in a novel route for aspartame production . This route involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase .

Methods of Application

The method involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase . This is followed by the chemical transformation of α-L-aspartyl-L-phenylalanine β-methylester to α-L-aspartyl-L-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl .

Results or Outcomes

The results showed that this novel route for aspartame production simplifies the manufacturing process and increases the total production yield .

Application in Biochemistry

Summary of the Application

Z-D-Asp-OMe, also known as Z-VAD-FMK, has been used in a novel route for aspartame production . This route involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase .

Methods of Application

The method involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase . This is followed by the chemical transformation of α-L-aspartyl-L-phenylalanine β-methylester to α-L-aspartyl-L-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl .

Results or Outcomes

The results showed that this novel route for aspartame production simplifies the manufacturing process and increases the total production yield .

Application in Immunology

Summary of the Application

Z-D-Asp-OMe, also known as Z-VAD-FMK, plays a crucial role in the adaptive and innate immune systems, which are essential for the recognition and elimination of microbial pathogens .

Methods of Application

In the study, the role of Z-D-Asp-OMe in the activation of various signaling pathways induced by antigen receptors, pattern recognition receptors (PRRs), and inflammatory cytokine receptors was investigated .

Results or Outcomes

The results showed that Z-D-Asp-OMe plays a significant role in the activation of different transcriptional programs that provoke immune responses to eliminate invaded pathogens .

Application in Therapeutics

Summary of the Application

Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics . Z-D-Asp-OMe, also known as Z-VAD-FMK, has been used in the development of these therapeutics .

Methods of Application

The method involves the use of Z-D-Asp-OMe in the development of XNAs, which are increasingly amenable to in vitro evolution, accelerating lead discovery .

Results or Outcomes

The results showed that several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation .

Safety And Hazards

特性

IUPAC Name |

(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFFBNAPQRDRQW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

z-d-Asp-ome | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)